

Physical and chemical properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

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Compound of Interest

Compound Name: 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

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An In-depth Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the flavonoid **2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone**. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related isomers to present a predictive profile and suggest potential areas of research. This information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It can be isolated from the roots of *Scutellaria baicalensis*. The compound presents as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Structural and Molecular Data

While direct experimental data for the target compound is scarce, its fundamental properties can be derived from its chemical structure and data available for its isomers.

Property	Value	Source
IUPAC Name	(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one	---
Molecular Formula	C ₁₆ H ₁₄ O ₆	Inferred from Isomers
Molecular Weight	302.28 g/mol	[1]
CAS Number	112408-71-6	[2]
Appearance	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Note: A discrepancy exists in some databases regarding the molecular formula and weight. The values presented here are consistent with the known structure of flavanones and data from its isomers.

Predicted Physicochemical Properties

The following properties are computed based on the structure of the closely related isomer, 5,7,4'-Trihydroxy-8-methoxyflavanone, and serve as a predictive reference.

Property	Predicted Value	Reference
XLogP3-AA	2.4	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	96.2 Å ²	[1]
pKa (strongest acidic)	6.84 ± 0.40	[3]

Biological Activity and Potential Therapeutic Applications

Direct experimental evidence for the biological activity of **2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone** is not extensively published. However, studies on its isomers provide significant insight into its potential therapeutic effects, particularly in neuroprotection, anti-inflammatory, and antiviral applications.

Neuroprotective Effects

A study on the isomer (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated significant neuroprotective properties in both in vitro and in vivo models.[4]

- In Vitro (PC12 cells): Pre-incubation with TMF (3-20 μ M) for 24 hours decreased dopamine-induced toxicity and attenuated redox imbalance by regulating the GSH/GSSG ratio.[4]
- In Vivo (D-galactose-treated mice): Intraperitoneal injection of TMF (4 or 8 mg/kg/day) for two weeks improved behavioral performance in the Morris water maze test.[4]

The underlying mechanism involves the inhibition of the activator protein-1 (AP-1) and upregulation of the brain-derived neurotrophic factor (BDNF), as well as an increase in the phosphorylation of cAMP-response element-binding protein (CREB).[4]

Anti-Inflammatory and Antiviral Activity

The flavone counterpart, 5,7,4'-trihydroxy-8-methoxyflavone, has shown notable anti-inflammatory and antiviral activities.

- Anti-inflammatory: It alleviates lipopolysaccharide (LPS)-induced acute lung injury in mice by attenuating leukocyte infiltration.[3]
- Antiviral: It inhibits the replication of influenza A (H3N2) and B viruses by potentially inhibiting the fusion of the viral envelope with the endosome/lysosome membrane.[5]

Another related compound, 7-methoxyflavanone, exhibits anti-neuroinflammatory effects by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway in LPS-stimulated microglial cells.[6]

Experimental Protocols

Detailed experimental protocols for **2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone** are not readily available. The following methodologies are adapted from studies on its isomers and can serve as a template for future research.

In Vitro Neuroprotection Assay (Adapted from TMF study)[4]

- **Cell Culture:** PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Treatment:** Cells are pre-incubated with varying concentrations of the test compound (e.g., 3-20 µM) for 24 hours.
- **Induction of Toxicity:** Dopamine (e.g., 50 µM) is added to the culture medium for another 24 hours to induce cytotoxicity.
- **Cell Viability Assay:** Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.
- **Biochemical Analysis:** The intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is measured using a commercially available kit.

Western Blot Analysis for Signaling Proteins (Adapted from TMF and 7-methoxyflavanone studies)[4][6]

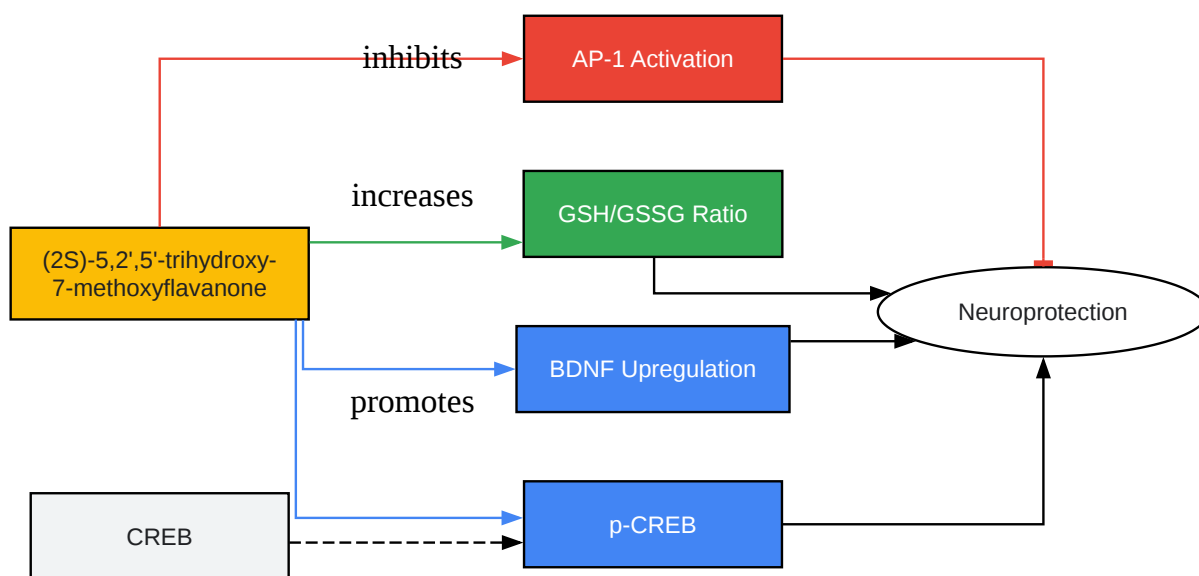
- **Protein Extraction:** Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-CREB, CREB,

BDNF, p-JNK, JNK, Nrf2).

- Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.

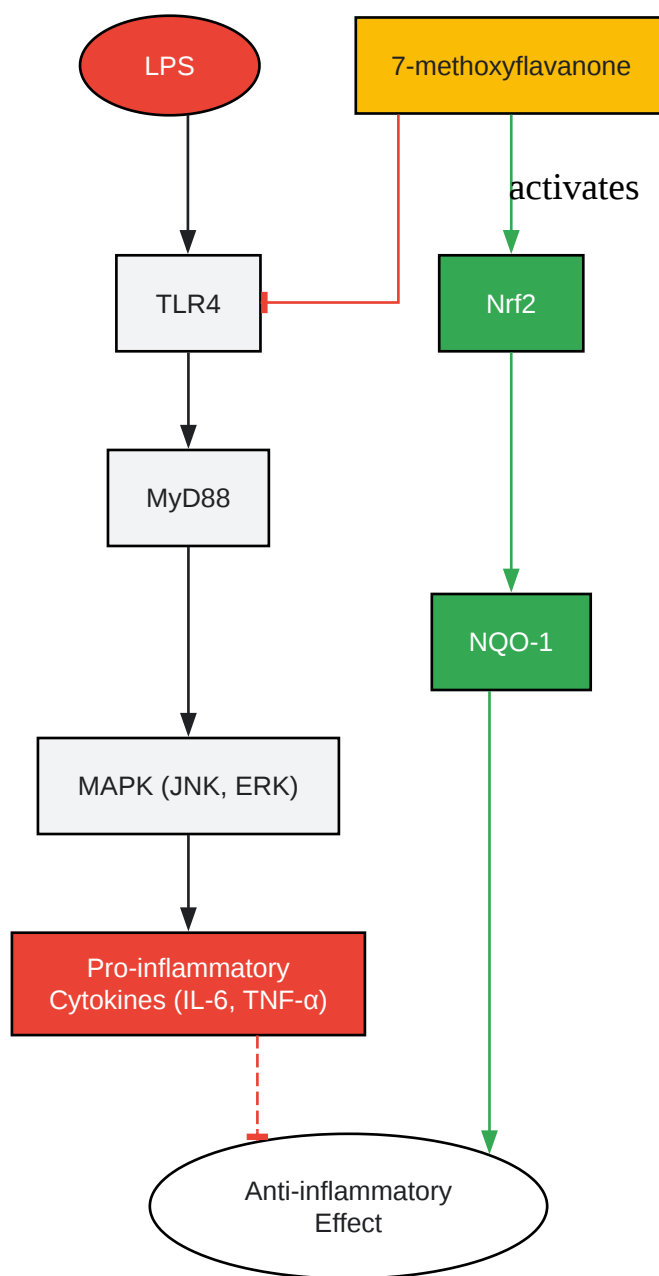
Visualization of Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by isomers of the target compound, providing a hypothetical framework for its mechanism of action.



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Caption: Neuroprotective signaling pathway of a TMF isomer.



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Caption: Anti-neuroinflammatory pathway of a flavanone isomer.

Conclusion

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a promising natural product for further investigation. While direct experimental data on this specific molecule is limited, the known biological activities of its isomers suggest a strong potential for therapeutic applications, particularly in the fields of neurodegenerative and inflammatory diseases. The experimental

protocols and signaling pathway diagrams provided in this guide, adapted from research on related compounds, offer a solid foundation for future studies aimed at elucidating the precise properties and mechanisms of action of **2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone**. Further isolation, characterization, and biological evaluation are warranted to fully explore its therapeutic potential.

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